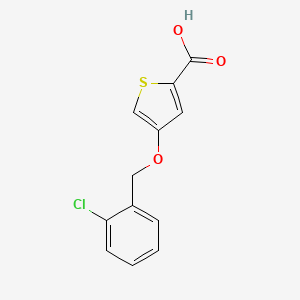

Ácido 4-((2-clorobencil)oxi)tiofeno-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid” is a chemical compound . It is related to “4-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester” which has a linear formula of C10H7ClO2S .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid” has been described . Another related compound, “4-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester”, has also been synthesized .Molecular Structure Analysis

The molecular structure of “4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid” can be represented by the InChI code: 1S/C12H9ClO3S/c13-10-4-2-1-3-8(10)6-16-9-5-11(12(14)15)17-7-9/h1-5,7H,6H2,(H,14,15) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . This reaction involves a radical approach and has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Aplicaciones Científicas De Investigación

- La estructura del compuesto se puede modificar para crear análogos con diversos efectos biológicos. Por ejemplo, el suprofeno, derivado del ácido tiofeno-2-carboxílico, sirve como ingrediente activo en ciertas gotas para los ojos .

- Al acoplar el ácido tiofeno-2-carboxílico con reactivos de boro adecuados, los investigadores pueden acceder a diversos tiofenos sustituidos .

- Estas acilhidrazonas se sintetizan a partir de los ácidos 6-cloro y 6-fluorobenzo[b]tiofeno-2-carboxílicos. Los compuestos resultantes experimentan ciclización intramolecular, lo que lleva a interesantes propiedades farmacológicas .

Química Medicinal y Desarrollo de Fármacos

Acoplamiento de Suzuki-Miyaura

Evaluación Biológica y Acilhidrazonas

Mecanismo De Acción

The mechanism of action of 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is not fully understood, but several research studies have suggested that this compound works by inhibiting specific enzymes or receptors in the body. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits significant antimicrobial properties by inhibiting the growth of bacteria and fungi.

Biochemical and Physiological Effects:

Several research studies have reported the biochemical and physiological effects of 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid. It has been reported to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It also exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been reported to have a positive effect on the immune system by increasing the production of specific immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid has several advantages and limitations for lab experiments. One of the significant advantages is its potential application in the field of pharmaceuticals. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its stability, which can affect the accuracy of the experimental results. It is also essential to use appropriate safety measures while handling this compound due to its potential toxicity.

Direcciones Futuras

Several future directions can be explored in the field of 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid. One of the potential directions is to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It can also be explored for its potential applications in the field of nanotechnology, drug delivery, and material science. Further research can also be conducted to study its toxicity and safety profile to ensure its safe use in pharmaceuticals.

Conclusion:

In conclusion, 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is a chemical compound that has significant potential in the field of pharmaceuticals. It exhibits significant antimicrobial, anticancer, and anti-inflammatory properties and has potential applications in the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore its potential applications in different fields and to ensure its safe use in pharmaceuticals.

Métodos De Síntesis

The synthesis of 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid involves the reaction between 2-chlorobenzyl alcohol and thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product depends on the reaction conditions. Several research studies have reported the synthesis of this compound using different methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis.

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-10-4-2-1-3-8(10)6-16-9-5-11(12(14)15)17-7-9/h1-5,7H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEIQWNGMNCUPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CSC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![NCGC00384975-01_C21H36O11_beta-D-Glucopyranoside, (1R,2S,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-](/img/structure/B2395074.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)